2-(4-chlorophenyl)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC10398058
Molecular Formula: C9H8ClNOS
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClNOS |
|---|---|
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H8ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) |
| Standard InChI Key | CFROMVMCCYDNTJ-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(S1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1C(=O)NC(S1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
2-(4-Chlorophenyl)-1,3-thiazolidin-4-one (CAS: 325725-27-7) is a bicyclic organic compound with the molecular formula C₉H₈ClNOS and a molecular weight of 213.68 g/mol . Its structure consists of a thiazolidin-4-one core substituted at the 2-position with a 4-chlorophenyl group (Figure 1). The compound’s IUPAC name, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one, reflects this substitution pattern. Key physicochemical properties include a topological polar surface area of 54.4 Ų, an XLogP3 value of 2.2, and one rotatable bond, indicating moderate lipophilicity and structural rigidity .
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-1,3-thiazolidin-4-one
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClNOS |
| Molecular Weight | 213.68 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar SA | 54.4 Ų |
| Rotatable Bonds | 1 |
The compound’s crystalline structure and stereoelectronic properties make it amenable to structural modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery .
Synthetic Methodologies
Post-Synthetic Modifications
Derivatization of the thiazolidin-4-one core can enhance biological activity. Strategies include:
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Reduction: Tin chloride-mediated reduction of nitro groups to amines, as demonstrated in the synthesis of compound 4m (90% yield) .
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Acetylation: Treatment with acetyl chloride to introduce acetyl groups, improving metabolic stability .
Pharmacological Activities
Antioxidant Properties
Thiazolidin-4-ones demonstrate radical scavenging activity, often surpassing parent hydrazones. In DPPH and ABTS assays, derivatives such as 4e and 4m exhibited antioxidant potency comparable to vitamin E . The 4-chlorophenyl substituent may enhance electron-withdrawing effects, stabilizing radical intermediates and improving antioxidant capacity .
Physicochemical and ADMET Profiling
Solubility and Permeability
With a LogP of 2.2, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (54.4 Ų) suggests moderate blood-brain barrier penetration, aligning with its potential CNS applications .
Metabolic Stability
The compound’s thiazolidinone ring is susceptible to hepatic oxidation, but acetylation or alkylation of the N3 position could mitigate first-pass metabolism .
Applications and Future Directions
Neurodegenerative Disease Therapeutics
The AChE inhibitory activity of thiazolidin-4-ones positions them as candidates for AD treatment. Structural optimization, such as introducing electron-donating groups or fluorine atoms, may enhance potency and selectivity .
Antioxidant Adjuvants
Given their radical scavenging capacity, these compounds could augment therapies for oxidative stress-related conditions like diabetes and atherosclerosis .
Anti-Inflammatory Agents
Further SAR studies could elucidate the role of the 4-chlorophenyl group in COX-2 inhibition, potentially yielding nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .
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